molecular formula C14H26O4 B13998342 Malonic acid, undecyl- CAS No. 4475-27-8

Malonic acid, undecyl-

Cat. No.: B13998342
CAS No.: 4475-27-8
M. Wt: 258.35 g/mol
InChI Key: WMRCTEPOPAZMMN-UHFFFAOYSA-N
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Description

Malonic acid, undecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C3H4O4. Malonic acid itself is known for its role in various chemical reactions and industrial applications. The undecyl derivative introduces a long alkyl chain, making it a unique compound with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonic acid, undecyl- typically involves the esterification of malonic acid with undecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

Industrial production of malonic acid, undecyl- can be achieved through the same esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Malonic acid, undecyl- undergoes various chemical reactions typical of carboxylic acids and their derivatives. These reactions include:

    Esterification: Formation of esters with alcohols.

    Amidation: Reaction with amines to form amides.

    Decarboxylation: Loss of carbon dioxide under heat.

    Substitution: Nucleophilic substitution reactions at the alpha position.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing alkyl halides in the presence of a base.

Major Products Formed

    Esters: Formed through esterification with various alcohols.

    Amides: Produced via amidation with different amines.

    Decarboxylated Products: Resulting from thermal decarboxylation.

Scientific Research Applications

Malonic acid, undecyl- finds applications in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of malonic acid, undecyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: The parent compound with a shorter alkyl chain.

    Dimethyl Malonate: An ester derivative with two methyl groups.

    Diethyl Malonate: Another ester derivative with two ethyl groups.

Uniqueness

Malonic acid, undecyl- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This makes it suitable for specialized applications in materials science and industrial chemistry.

Properties

CAS No.

4475-27-8

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

2-undecylpropanedioic acid

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h12H,2-11H2,1H3,(H,15,16)(H,17,18)

InChI Key

WMRCTEPOPAZMMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(=O)O)C(=O)O

Origin of Product

United States

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